molecular formula C25H20F3NO4 B13396454 Fmoc-3-(trifluoromethyl)-L-phenylalanine

Fmoc-3-(trifluoromethyl)-L-phenylalanine

Cat. No.: B13396454
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(trifluoromethyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in peptide synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(trifluoromethyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-3-(trifluoromethyl)-L-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-(trifluoromethyl)-L-phenylalanine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3-(trifluoromethyl)-L-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in peptide synthesis and as a tool in biochemical research .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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